

Niclosamide In Vitro Efficacy Against SARS-CoV-2 Variants

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Compound Focus: Niclosamide

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SARS-CoV-2 Variant	In Vitro Cell Model	Reported IC50 / Potency	Key Findings & Notes
Wildtype (e.g., WA1, D614G)	VeroE6 cells [1]	IC50: 1,664 nM [1]	Lower potency compared to other variants in this model [1].
	Human Airway Epithelium (HAE) [2]	Potent efficacy maintained [2]	Retained potency; particularly effective against variants with enhanced cell-to-cell spread [2] [1].
Beta (B.1.351)	VeroE6 cells [1]	IC50: 298 nM [1]	
	Human Airway Epithelium (HAE) [2]	Potent efficacy maintained [2]	Retained potency in HAE model [2].
Delta (B.1.617.2)	VeroE6 cells [1]	IC50: 440 nM [2]	
	Human Airway Epithelium (HAE) [2]	Potent efficacy maintained [2]	Retained potency in HAE model [2].
	VeroE6 cells [1]	IC50: 774 nM [1]	

SARS-CoV-2 Variant	In Vitro Cell Model	Reported IC50 / Potency	Key Findings & Notes
Gamma (P.1)	VeroE6 cells [1]	IC50: 399 nM [1]	Intermediate potency [1].

Experimental Protocols & Mechanisms of Action

The data in the table above was generated through standardized virological methods. Here are the details of key experiments and the proposed antiviral mechanisms of **niclosamide**.

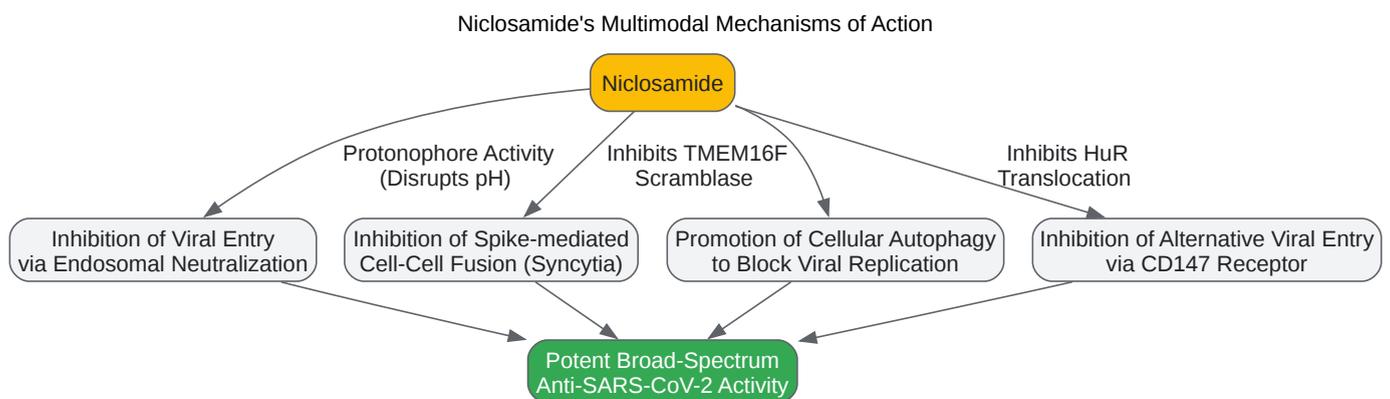
Detailed Experimental Protocols

- **Antiviral Assay in Human Airway Epithelia (HAE)**
 - **Model:** MucilAir HAE, reconstituted from human primary bronchial cells and maintained at an air-liquid interface to mimic the human airway [2].
 - **Infection:** Tissues were apically infected with SARS-CoV-2 at a low multiplicity of infection (MOI of 0.1) [2].
 - **Treatment:** **Niclosamide** was applied in the basolateral media pre-infection and refreshed daily post-infection [2].
 - **Readout:** Viral titers in apical samples were quantified at days 2, 3, and 4 post-infection using the TCID50 assay. Intracellular viral RNA was measured by qRT-PCR on day 4 [2].
 - **Controls:** Remdesivir was used as a positive control, and non-treated samples as a negative control [2].
- **High-Content Imaging Immunofluorescence Assay**
 - **Cell Models:** VeroE6 (monkey kidney) and H1437 (human lung adenocarcinoma) cells [1].
 - **Procedure:** Cells were pre-incubated with **niclosamide** for 24 hours, then infected with SARS-CoV-2 (e.g., B.1.1.7 variant) for 48 hours [1].
 - **Staining & Analysis:** Cells were fixed, permeabilized, and stained for nuclei and SARS-CoV-2 nucleocapsid (N) protein. Automated high-content imaging and analysis (e.g., using CellProfiler software) were used to determine the percentage of infected cells and cell viability in each well [1].
 - **Outcome Metrics:** Half-maximal inhibitory concentration (IC50) for viral infection and half-maximal cytotoxic concentration (CC50) for cell viability were calculated to determine the

compound's **Selectivity Index (SI = CC50/IC50)** [1].

Mechanisms of Antiviral Action

Research indicates that **niclosamide** exerts its anti-SARS-CoV-2 effects through multiple host-directed mechanisms, as illustrated below.



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Key Liabilities and Research Directions

Despite its promising in vitro profile, **niclosamide** faces significant challenges for clinical repurposing.

- **Poor Selectivity Index (SI):** A major concern is that **niclosamide**'s potent antiviral concentration (IC50) overlaps with its cytotoxic concentration. Studies report a very low in vitro SI of 1.86 in VeroE6 cells and 1.67 in H1437 lung cells, indicating a narrow therapeutic window where the drug kills host cells at antiviral doses [1].
- **Low Bioavailability:** **Niclosamide** has very low water solubility and oral bioavailability (<10%), which prevents achieving therapeutic drug levels in the lungs through standard administration [3] [1].

- **Variant-Dependent Potency:** While active against many variants, its potency is not uniform. For example, it was most potent against the Alpha variant in one study, suggesting that viral characteristics can influence its effectiveness [1].
- **Polypharmacology: Niclosamide** interacts with multiple host targets and pathways (e.g., STAT3, Wnt/ β -catenin, mTOR), which, while contributing to its broad activity, also complicates its mechanism and increases the potential for off-target effects [3] [1].

To overcome these hurdles, particularly the bioavailability issue, novel formulations are being actively researched. A **niclosamide nanohybrid (CP-COV03)** has shown improved pharmacokinetics in a clinical trial and demonstrated significant viral load reduction and symptom improvement in patients with mild to moderate COVID-19 [4]. Furthermore, research into **niclosamide analogs** has identified several compounds with reduced cytotoxicity and increased antiviral potency, offering a promising path forward for developing better derivatives [1].

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References

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